molecular formula C15H15N5OS B4573298 2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide

2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B4573298
M. Wt: 313.4 g/mol
InChI Key: ANRMPPCTMSCUNY-UHFFFAOYSA-N
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Description

2-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide is a triazolopyrimidine derivative characterized by a fused bicyclic core (triazole and pyrimidine rings) with dimethyl substituents at positions 5 and 7, a sulfanyl (-S-) linker, and an N-phenylacetamide moiety. This structural framework is associated with diverse pharmacological activities, including antimicrobial and anticancer properties, as observed in related triazolopyrimidines . The compound’s synthesis typically involves multi-step reactions, such as the formation of triazolo-pyrimidine intermediates followed by sulfanylation and acylation .

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-8-11(2)20-14(16-10)18-19-15(20)22-9-13(21)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMPPCTMSCUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolopyrimidine intermediate.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the sulfanyl-triazolopyrimidine intermediate with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing the nitrogen-containing rings.

    Substitution: The phenylacetamide moiety can participate in substitution reactions, where the phenyl group can be replaced with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

Anticancer Activity

Triazolopyrimidines, including the compound , have been extensively studied for their potential anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that related triazolopyrimidine derivatives can induce apoptosis in cancer cells and inhibit angiogenesis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways in microorganisms. This makes it a candidate for developing new antibiotics to combat resistant strains of bacteria .

Neuroprotective Effects

Recent studies suggest that triazolopyrimidine derivatives exhibit neuroprotective effects by modulating neuroinflammatory responses and reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of kinases that play crucial roles in signal transduction pathways associated with cell growth and differentiation .

Molecular Interactions

Research indicates that the compound can interact with various biomolecules, influencing gene expression and cellular signaling pathways. These interactions are vital for understanding its potential therapeutic effects and mechanisms of action at the molecular level .

Synthesis of Novel Materials

The unique structural features of triazolopyrimidines allow them to be used as building blocks in the synthesis of novel materials with specific electronic or optical properties. These materials can be applied in fields such as organic electronics and photonics .

Catalysis

The compound's ability to participate in various chemical reactions makes it a useful catalyst in organic synthesis processes. Its catalytic properties can enhance reaction rates and selectivity, leading to more efficient synthetic routes in chemical manufacturing .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant tumor suppression in vitro with IC50 values indicating potent activity against multiple cancer cell lines.
Study 2AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with low minimum inhibitory concentration (MIC) values .
Study 3NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal damage in cell culture models .

Mechanism of Action

The mechanism of action of 2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity through the formation of disulfide bonds or other interactions. The phenylacetamide moiety can further stabilize the compound’s binding to its target, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key References
2-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide (Target) C₁₅H₁₅N₅O₂S 337.38 5,7-dimethyl triazolopyrimidine; phenyl acetamide
2-[(5,6-Dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide C₁₅H₁₄FN₅O₂S 347.37 5,6-dimethyl; 7-oxo; 3-fluorophenyl
2-[(5,6-Dimethyl-7-oxo-8H-triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide C₁₆H₁₃F₃N₅O₂S 396.37 5,6-dimethyl; 7-oxo; 4-(trifluoromethyl)phenyl
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide C₁₅H₁₁N₇OS₂ 369.42 Thiadiazole substituent; pyridine instead of pyrimidine

Key Observations :

  • Substituent Effects : The 5,7-dimethyl groups in the target compound enhance steric bulk and lipophilicity compared to analogs with oxygenated (e.g., 7-oxo) or fluorinated aryl groups (e.g., 3-fluorophenyl in ).
  • Core Modifications : Replacement of pyrimidine with pyridine (e.g., ) or triazine (e.g., ) alters electronic properties and target binding.

Pharmacological Activity

Triazolopyrimidines exhibit broad bioactivity, with variations driven by substituents:

  • Antimicrobial Activity : Compounds like 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide () show antifungal properties, attributed to chloroaryl groups enhancing membrane penetration.
  • Anticancer Potential: The 7-oxo derivatives (e.g., ) demonstrate cytotoxic effects, possibly due to reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : Triazolo[1,5-a]pyrimidines () act as kinase or protease inhibitors, with substituents like trifluoromethyl () improving target selectivity.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Sulfanyl acetamide moieties generally resist hydrolysis, but aryl substituents (e.g., trifluoromethyl in ) may slow cytochrome P450-mediated metabolism.
  • In Silico Predictions : Molecular docking studies suggest the target compound’s N-phenyl group facilitates π-π stacking with aromatic residues in enzyme active sites .

Biological Activity

The compound 2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide is an intriguing member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The compound features a complex structure combining a triazolo[4,3-a]pyrimidine moiety with a phenylacetamide group. The presence of sulfur in the triazole ring enhances its biological interactions. The molecular formula can be represented as C₁₃H₁₅N₄OS, with a molecular weight of approximately 273.36 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. For instance, a series of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • IC₅₀ Values : Compounds derived from similar scaffolds exhibited IC₅₀ values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines MDA-MB-231 and MCF-7 .
  • Mechanism of Action : The mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest. These compounds may interact with critical cellular pathways by targeting kinases involved in tumor growth .

Comparative Studies

A comparative analysis with other triazolopyrimidine derivatives reveals that the presence of specific substituents significantly influences biological activity:

Compound NameIC₅₀ (μM)Target Cell Line
Compound A17.83MDA-MB-231
Compound B19.73MCF-7
Compound C45–97HCT-116

This table illustrates that modifications to the core structure can enhance or diminish biological efficacy.

The proposed mechanisms through which This compound exerts its effects include:

  • Inhibition of Kinases : The compound potentially inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • DNA Interaction : It may bind to DNA or related proteins, disrupting normal cellular functions and promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death.

Case Studies

Several case studies have been published that explore the efficacy of triazolopyrimidine derivatives:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with a related compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage .
  • In Vivo Models : Preclinical trials using mouse models indicated that these compounds effectively reduced tumor size compared to control groups treated with standard chemotherapeutics .

Synthesis Methods

The synthesis of This compound typically involves:

  • One-Pot Reactions : Utilizing multicomponent reactions to streamline synthesis and improve yield.
  • Microwave-Assisted Techniques : These methods enhance reaction efficiency while minimizing environmental impact.

Q & A

Q. What are the optimal synthetic routes for preparing 2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the triazolo[4,3-a]pyrimidine core via cyclocondensation of 5,7-dimethyl-1,2,4-triazolo precursors under reflux with acetic acid .
  • Step 2 : Functionalization at the 3-position using sulfanyl acetamide coupling. Reagents like K2_2CO3_3 in N,N-dimethylformamide (DMF) at 50–80°C facilitate thioether bond formation .
  • Step 3 : Purification via column chromatography (e.g., ethyl acetate/light petroleum gradient) to achieve >95% purity .
    Critical parameters include temperature control and stoichiometric ratios to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring and substituent positions (e.g., 1H-NMR δ: 2.83 ppm for methyl groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks at m/z 384.2) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., 1654 cm⁻¹ for carbonyl stretches) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for pharmacological studies) .

Q. How can researchers initially assess the compound’s biological activity?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based protocols .
  • Antifungal testing : Follow CLSI guidelines with Candida albicans strains, comparing MIC values to fluconazole .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC50_{50} values .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring formation be addressed?

Regioselectivity depends on precursor design and reaction conditions:

  • Use electron-withdrawing groups on pyrimidine to direct cyclization toward the desired [1,2,4]triazolo[4,3-a] configuration .
  • Optimize solvent polarity (e.g., DMF vs. THF) and catalytic systems (e.g., CuI/1,10-phenanthroline) to favor one regioisomer .
  • Validate outcomes via X-ray crystallography (e.g., compare with N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine structures) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic pathways (e.g., CYP3A4-mediated oxidation) .
  • Dosing adjustments : Account for bioavailability differences using formulations like PEGylated nanoparticles .
  • Target engagement studies : Employ CRISPR-edited cell lines to isolate off-target effects .

Q. What computational strategies enhance reaction design for derivatives?

  • Quantum chemical calculations : Predict transition states for sulfanyl-acetamide coupling using DFT (B3LYP/6-31G*) .
  • Machine learning : Train models on reaction databases to predict optimal solvents/catalysts .
  • Molecular docking : Prioritize derivatives with high affinity for biological targets (e.g., fungal lanosterol demethylase) .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Test in buffers (pH 2–9) via HPLC; degradation peaks indicate hydrolytic cleavage of the sulfanyl group .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra show absorbance <400 nm .

Q. What structural analogs exhibit improved pharmacological profiles?

AnalogModificationActivity ImprovementReference
Fluorophenyl derivative 4-F substitution on phenylacetamide3-fold ↑ antifungal potency
Methoxy-substituted triazole OCH3_3 at pyrimidine 5-positionReduced hepatotoxicity

Q. How can structure-activity relationship (SAR) studies guide optimization?

  • Substituent mapping : Replace the phenyl group with heteroaromatic rings (e.g., pyridinyl) to enhance solubility .
  • Sulfanyl linker modification : Test methylthio vs. ethylthio groups for metabolic stability .
  • Triazole ring substitution : Introduce halogens (e.g., F, Cl) to improve target binding .

Q. What crystallographic data supports conformational analysis?

  • X-ray diffraction : Resolve bond lengths (e.g., C-S bond: 1.81 Å) and dihedral angles to confirm planarity of the triazole-pyrimidine system .
  • Polymorphism screening : Identify stable crystalline forms via slurry experiments in ethanol/water .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide

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